Product packaging for 4-Benzothiazol-2-yl-butyric acid(Cat. No.:CAS No. 41387-91-1)

4-Benzothiazol-2-yl-butyric acid

Cat. No.: B1268565
CAS No.: 41387-91-1
M. Wt: 221.28 g/mol
InChI Key: DOTLYHUQAIHKEV-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Scaffold in Drug Discovery

Historical Context and Significance of Benzothiazole Derivatives

The journey of benzothiazole derivatives in medicinal chemistry has been marked by significant discoveries. Initially recognized for their industrial applications, such as in the synthesis of dyes, their therapeutic potential began to garner serious attention in the mid-20th century. biointerfaceresearch.comnih.gov A pivotal moment that drew scientists' focus to this class of compounds was the discovery of the neuroprotective effects of Riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov This discovery highlighted the potential of the benzothiazole scaffold to interact with biological systems and modulate disease pathways, sparking extensive research into its derivatives. nih.gov Over the decades, benzothiazoles have been established as crucial pharmacophores in the development of drugs for a multitude of diseases. nih.gov

Structural Diversity and Pharmacological Relevance of Benzothiazole Analogs

The benzothiazole nucleus is a versatile scaffold that allows for extensive chemical modification, leading to a high degree of structural diversity. researchgate.netbiointerfaceresearch.com Research has shown that substitutions, particularly at the C-2 and C-6 positions of the ring, can dramatically influence the molecule's pharmacological profile. nih.gov This structural flexibility has enabled the development of benzothiazole analogs with a vast range of biological activities. researchgate.net These compounds have been investigated and developed as agents for numerous conditions, demonstrating the scaffold's broad relevance in drug discovery. Current time information in Bangalore, IN.

Interactive Data Table: Pharmacological Activities of Benzothiazole Derivatives

Pharmacological ActivityDescriptionKey References
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis. 2-(4-Aminophenyl) benzothiazole is a notable example. Current time information in Bangalore, IN. biointerfaceresearch.comCurrent time information in Bangalore, IN.
Antimicrobial Activity against various bacterial and fungal strains. Some derivatives inhibit enzymes like MurB or DNA gyrase. nih.govbiointerfaceresearch.com nih.govbiointerfaceresearch.com
Anti-inflammatory Modulation of inflammatory pathways to reduce inflammation. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
Anticonvulsant Efficacy in controlling seizures, indicating potential for CNS-related applications. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
Antitubercular Activity against Mycobacterium tuberculosis, offering potential for new tuberculosis treatments. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
Antidiabetic Potential to modulate pathways involved in diabetes management. nih.govCurrent time information in Bangalore, IN. nih.govCurrent time information in Bangalore, IN.
Neuroprotective Protection of neuronal cells from damage, as seen with compounds that modulate catalase activity. nih.gov nih.gov
Antiviral Inhibition of viral replication, including activity against HIV. Current time information in Bangalore, IN. Current time information in Bangalore, IN.

Current Advancements and Clinical Applications of Benzothiazole-Based Molecules

The field of benzothiazole-based medicinal chemistry continues to be an active area of research and development. researchgate.net Numerous compounds incorporating this scaffold have successfully transitioned from the laboratory to clinical use, where they are employed to treat a wide range of diseases with high therapeutic efficacy. Current research is focused on synthesizing novel derivatives with improved potency and reduced toxicity. researchgate.net Recent advancements include the development of benzothiazoles as inhibitors of specific enzymes like tubulin polymerization for anticancer therapy and as imaging agents for diagnosing neurodegenerative diseases such as Alzheimer's. nih.govbiointerfaceresearch.com The ongoing exploration of this scaffold promises to deliver new generations of effective diagnostic and therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B1268565 4-Benzothiazol-2-yl-butyric acid CAS No. 41387-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLYHUQAIHKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356714
Record name 4-Benzothiazol-2-yl-butyric acid
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URL https://comptox.epa.gov/dashboard/DTXSID80356714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41387-91-1
Record name 4-Benzothiazol-2-yl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-benzothiazol-2-yl)butanoic acid
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Overview of Butyric Acid Derivatives in Therapeutic Applications

Role of Butyric Acid in Biological Systems

Butyric acid, or butyrate (B1204436) in its ionized form at physiological pH, is a vital molecule for maintaining health. It serves as the primary energy source for the cells lining the colon, known as colonocytes, supporting their function and the integrity of the gut barrier. Beyond its metabolic role, butyrate acts as a crucial signaling molecule with pleiotropic effects. It functions as a histone deacetylase (HDAC) inhibitor, which allows it to modulate gene expression, and it is an agonist for several G-protein coupled receptors (GPCRs), including FFAR2, FFAR3, and HCA2. Through these mechanisms, butyrate influences a wide range of biological processes, including cell differentiation, immune regulation, and inflammation.

Therapeutic Potential of Butyric Acid Derivatives

The diverse biological activities of butyric acid have led to significant interest in its therapeutic applications. However, its short half-life can limit its effectiveness. Consequently, medicinal chemists have developed various derivatives to improve stability and bioavailability. These derivatives have shown promise in several therapeutic areas. They possess anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, they are being investigated for the management of inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. In oncology, butyrate derivatives have been shown to inhibit the growth of cancer cells and induce differentiation, a topic of intense study. This effect is sometimes referred to as the "butyrate paradox," as it appears to promote the health of normal colon cells while triggering apoptosis in cancerous ones.

Interactive Data Table: Molecular Targets of Butyric Acid (Butyrate)

Target ClassSpecific TargetPharmacological EffectReference
Enzymes Histone Deacetylase (HDAC) 1, 2, 3, 8Inhibitor; influences gene expression
GPCRs Free Fatty Acid Receptor 2 (FFAR2)Agonist; nutrient sensing, energy homeostasis
GPCRs Free Fatty Acid Receptor 3 (FFAR3)Agonist; nutrient sensing, energy homeostasis
GPCRs Hydroxycarboxylic Acid Receptor 2 (HCA2)Agonist; inhibition of fat breakdown, anti-inflammatory

Strategies for Modifying Butyric Acid for Enhanced Bioactivity

While butyric acid has therapeutic potential, its clinical application can be limited by its unpleasant odor and rapid metabolism. To overcome these limitations and enhance its bioactivity, several modification strategies are employed. These strategies primarily focus on improving its stability, modulating its pharmacokinetic properties, and targeting its delivery to specific sites of action.

One common approach is the formation of salts and esters . Converting butyric acid to its salts, such as sodium butyrate, can improve its handling and formulation. nih.gov Esterification to form compounds like tributyrin, a prodrug of butyric acid, allows for better absorption and subsequent release of the active acid in the body. nih.gov

Another key strategy is structural modification and conjugation . This involves chemically linking butyric acid to other molecules, such as other pharmacologically active agents or targeting moieties. This can lead to hybrid compounds with dual action or targeted delivery. The creation of benzothiazole-butyric acid conjugates is an example of this strategy, aiming to combine the therapeutic effects of both components. ijper.org

Furthermore, biotechnological approaches are being explored to enhance the production and efficacy of butyric acid. This includes the use of microbial fermentation with genetically engineered strains to increase yields and the development of novel delivery systems, such as encapsulation, to protect the acid and control its release. nih.govresearchgate.net

Introduction to 4-Benzothiazol-2-yl-butyric acid

Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is 4-(1,3-benzothiazol-2-yl)butanoic acid. The name indicates a butyric acid (butanoic acid) backbone, which is a four-carbon carboxylic acid. The benzothiazole (B30560) ring system is attached at the 4th carbon position of the butyric acid chain. The "2-yl" designation specifies that the attachment to the butyric acid chain is at the second position of the benzothiazole ring.

The chemical structure of this compound is characterized by the benzothiazole moiety linked to a butyric acid tail.

Chemical Structure of this compound

Chemical structure of this compound

Significance as a Hybrid Chemical Entity

This compound is significant as a hybrid chemical entity due to the combination of two distinct pharmacophores: the benzothiazole ring and the butyric acid chain. This hybridization is a deliberate design strategy in medicinal chemistry to create molecules with potentially novel or enhanced biological activities.

The benzothiazole moiety is a well-established pharmacophore with a broad spectrum of activities. nih.govijper.org Its presence in the hybrid molecule can confer properties such as anticancer or antimicrobial effects. The nature of the substitution on the benzothiazole ring can further modulate this activity. benthamscience.com

Research Gaps and Future Directions in the Study of this compound

Despite the rational design of this compound, there are several research gaps that need to be addressed to fully understand its therapeutic potential.

Limited Pharmacological Data: While the individual components (benzothiazole and butyric acid) are well-studied, there is a scarcity of published research on the specific pharmacological activities of the conjugated molecule, this compound. Comprehensive in vitro and in vivo studies are needed to evaluate its efficacy against various disease models, such as different cancer cell lines or microbial strains.

Mechanism of Action: The precise mechanism by which this compound exerts its potential biological effects is largely unknown. Future research should focus on elucidating its molecular targets and pathways. For instance, it would be valuable to determine if it retains the HDAC inhibitory activity of butyric acid and how the benzothiazole moiety influences this or contributes additional mechanisms.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are lacking. Synthesizing and testing a series of analogues with modifications on both the benzothiazole ring (e.g., substitutions at different positions) and the butyric acid chain (e.g., varying the chain length) would provide valuable insights into the structural requirements for optimal activity.

Pharmacokinetic Profile: There is a need for detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound. This data is crucial for determining its potential as a drug candidate.

Future research should aim to fill these gaps. A multidisciplinary approach involving synthetic chemistry, pharmacology, and molecular biology will be essential to systematically explore the therapeutic potential of this hybrid chemical entity.

Strategies for Benzothiazole Ring Formation

The formation of the benzothiazole nucleus is a critical step, and several synthetic routes have been established. These methods often involve the cyclization of ortho-substituted anilines.

The reaction between anilines and reagents that can form thioamide or thiourea (B124793) intermediates is a foundational method for benzothiazole synthesis. These intermediates undergo intramolecular cyclization to form the fused thiazole (B1198619) ring. One such approach involves the reaction of anilines with sulfinylbis[(2,4-dihydroxyphenyl)methanethione], which begins with an electrophilic substitution followed by the elimination of HF or HCl from the resulting thioamide to yield 2-substituted benzothiazoles. nih.gov

Another prominent strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method is highly effective for synthesizing specific substituted benzothiazoles. researchgate.net Additionally, the treatment of substituted anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of an acid and an oxidizing agent like bromine can produce 2-aminobenzothiazole (B30445) derivatives. researchgate.netindexcopernicus.com

Starting with a pre-formed 2-aminobenzothiazole is a common strategy for synthesizing more complex derivatives. nih.govnih.gov The 2-amino group is a versatile handle for further functionalization. nih.govnih.gov One-pot multicomponent reactions are particularly efficient, allowing for the construction of complex fused heterocyclic systems in a single step with high atom economy. nih.gov

For example, a three-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound can be catalyzed by Sc(OTf)₃ under microwave irradiation to produce annulated benzothiazole products. nih.govnih.gov This reaction proceeds through a sequence of Knoevenagel condensation, nucleophilic addition by the azole, and subsequent intramolecular cyclization. nih.govnih.gov Another example is the reaction of 2-aminobenzothiazole with α-halo ketones in the presence of carbon disulfide, which leads to functionalized bis-thiazolo derivatives through a series of addition, acylation, enolization, and cyclization steps. nih.gov

Table 1: Examples of Multicomponent Reactions Involving 2-Aminobenzothiazole
ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminobenzothiazole, Aromatic Aldehydes, 1,3-DiketonesSc(OTf)₃, Microwave, Solvent-freeAnnulated Benzothiazoles (e.g., Benzothiazole-quinazolinones) nih.govnih.gov
2-Aminobenzothiazole, Indole-3-carbaldehyde, Aryl IsonitrilesP₂O₅/SiO₂, Acidic Catalyst3-Aminoimidazo2,1-bbenzothiazoles nih.gov
2-Aminobenzothiazole, α-Halo Ketones, Carbon DisulfideInert SolventFunctionalized Bis-thiazolo Derivatives nih.gov

The most common and direct route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comekb.eg This versatile method can utilize aldehydes, ketones, carboxylic acids, or acyl chlorides as reaction partners. mdpi.comekb.eg The reaction with aldehydes, for instance, typically proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and oxidation to form the aromatic benzothiazole ring. ekb.eg A wide array of catalysts and conditions, including green chemistry approaches using water as a solvent or metal-free catalysts, have been developed to improve the efficiency and environmental footprint of these condensations. mdpi.comorganic-chemistry.org

Table 2: Conditions for Condensation of 2-Aminothiophenol with Aldehydes
Aldehyde TypeCatalyst/ReagentConditionsYieldReference
Aromatic AldehydesH₂O₂/HClEthanol (B145695), Room Temperature, 1hExcellent mdpi.com
BenzaldehydeNH₄ClMethanol-Water, Room Temperature, 1hHigh mdpi.com
Aromatic AldehydesNone (Air Oxidation)DMSO, Catalyst-freeGood to Excellent organic-chemistry.org
Aromatic AldehydesSamarium TriflateAqueous Medium, Mild ConditionsNot specified organic-chemistry.org

Strategies for Butyric Acid Backbone Construction

Once the benzothiazole ring is formed or a suitable precursor is chosen, the next phase involves the construction of the four-carbon butyric acid chain at the 2-position.

Acylation is a direct method for introducing the butyric acid backbone onto a 2-aminobenzothiazole core. A key example is the N-acylation reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. mdpi.com This reaction, typically carried out in the presence of a base like sodium bicarbonate, yields N-(benzothiazol-2-yl)-4-chlorobutanamide. mdpi.com This intermediate is valuable as the chlorine atom provides a reactive site for further modifications to complete the synthesis of various derivatives. mdpi.com A similar principle applies to the acylation with chloroacetyl chloride, demonstrating the generality of this approach for building side chains of different lengths. researchgate.net

Another strategy for forming the carbon backbone involves condensation reactions. For instance, the synthesis of a related thiazole derivative, 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester, is achieved through the Claisen condensation of acetylthiazole with diethyl oxalate. prepchem.com This method builds the keto-ester chain, which can be a precursor to the saturated butyric acid structure through subsequent reduction and hydrolysis steps.

Esterification and amidation are crucial for creating derivatives of the carboxylic acid group or for forming the final acid from a precursor. For example, the synthesis of 5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid involves the reaction of 2-amino-4-methylbenzothiazole (B75042) with a derivative of a five-carbon dicarboxylic acid, such as glutaric anhydride. chemicalbook.com This amidation reaction directly links the benzothiazole moiety to a carboxylic acid chain via an amide bond. chemicalbook.com

The synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide showcases a sequential acylation-amidation strategy. mdpi.com The initial acylation product, N-(benzothiazol-2-yl)-4-chlorobutanamide, is subsequently reacted with another amine (2-amino-5-chlorobenzoxazole) in the presence of a base like potassium carbonate to form the final amide product via nucleophilic substitution of the chlorine atom. mdpi.com The hydrolysis of an ester precursor, such as the one obtained from a Claisen condensation, represents a standard final step to yield the free carboxylic acid.

Table 3: Synthesis of a Butanamide Derivative via Acylation and Amidation
StepReactantsBase/SolventIntermediate/ProductYieldReference
1 (N-Acylation)2-Aminobenzothiazole, 4-Chlorobutanoyl chlorideNaHCO₃, CH₂Cl₂N-(Benzothiazol-2-yl)-4-chlorobutanamide92% mdpi.com
2 (Amidation)N-(Benzothiazol-2-yl)-4-chlorobutanamide, 2-Amino-5-chlorobenzoxazoleK₂CO₃, CH₃CNN-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide76% (overall) mdpi.com

Formation from Ethyl Acetoacetic Ester

The acetoacetic ester synthesis provides a versatile platform for the creation of ketones and various heterocyclic systems. wikipedia.orgaskthenerd.com In the context of benzothiazole chemistry, ethyl acetoacetic ester (EAAE) can serve as a key precursor. One established method involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate. researchgate.net This condensation reaction, often facilitated by an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN), can lead to the formation of 4H-1,4-benzothiazine structures. researchgate.net

The classical mechanism for acetoacetic ester synthesis involves the deprotonation of the α-carbon of EAAE by a strong base, creating a resonance-stabilized enolate. wikipedia.org This nucleophilic enolate can then react with an appropriate electrophile. For the synthesis of the target molecule, a plausible, albeit indirect, pathway would involve the alkylation of the EAAE enolate with a benzothiazole-containing electrophile, followed by hydrolysis and decarboxylation to yield a ketone, which would then require further modification to achieve the desired carboxylic acid.

A more direct approach involves the reaction between 2-aminobenzenethiol and ethyl acetoacetate, which can be catalyzed under various conditions to yield benzothiazole derivatives. researchgate.net

Table 1: Reactants for Benzothiazine Synthesis

Reactant Role
2-Aminobenzenethiol Benzene-thiol precursor
Ethyl Acetoacetate Carbonyl-containing reactant

Synthesis of the this compound Moiety

The direct construction of the this compound structure can be achieved through several strategic approaches, primarily involving the formation of the benzothiazole ring from precursors already containing the necessary carbon framework or by attaching the butyric acid side chain to a pre-formed benzothiazole nucleus.

A prevalent and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a suitable carboxylic acid or its derivative. mdpi.com To obtain this compound, a dicarboxylic acid such as adipic acid or its derivative can be reacted with 2-aminothiophenol. This reaction is typically performed under heating in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization and formation of the thiazole ring. mdpi.com

This approach directly couples the benzothiazole formation with the installation of the butyric acid side chain, providing an atom-economical route to the target compound. The choice of the butyric acid precursor is critical and can be adapted to include various functionalized derivatives to produce a library of related compounds.

Table 2: Precursors for Direct Condensation Synthesis

Benzothiazole Precursor Butyric Acid Precursor Catalyst/Conditions
2-Aminothiophenol Adipic Acid Polyphosphoric Acid (PPA), Heat
Substituted 2-Aminothiophenols Adipic acid monoester monoacid chloride Dehydrating agent

Multi-step synthesis provides a rational and controllable approach to complex molecules, allowing for the sequential introduction of functional groups and building blocks. youtube.comwiley.com A viable multi-step route to this compound can commence from readily available 2-aminobenzothiazole.

One such sequence involves an initial N-acylation reaction. For instance, 2-aminobenzothiazole can be reacted with 4-chlorobutanoyl chloride in the presence of a base like sodium bicarbonate (NaHCO₃) to form the intermediate N-(benzothiazol-2-yl)-4-chlorobutanamide. mdpi.com This stable intermediate can be isolated and purified before proceeding to the next step. Subsequent nucleophilic substitution of the chloride, for example with cyanide, followed by hydrolysis of both the nitrile and the amide functionalities under acidic or basic conditions, would yield the desired this compound. This method offers the flexibility to introduce various functionalities at the terminus of the four-carbon chain.

Table 3: Exemplary Multi-Step Synthesis Pathway

Step Reaction Reagents Intermediate/Product
1 N-Acylation 2-Aminobenzothiazole, 4-Chlorobutanoyl chloride, NaHCO₃ N-(Benzothiazol-2-yl)-4-chlorobutanamide
2 Nucleophilic Substitution KCN, Solvent N-(Benzothiazol-2-yl)-4-cyanobutanamide

Synthesis of Analogs and Substituted Derivatives

The benzothiazole core is a versatile scaffold for the development of a wide range of derivatives, including biologically active hybrid molecules.

Benzothiazole-β-lactam conjugates have been synthesized through diastereoselective ketene-imine cycloaddition reactions. nih.gov A general approach involves the initial preparation of (benzothiazol-2-yl)phenoxyacetic acids. This is achieved by reacting a (benzothiazol-2-yl)phenol with bromoacetic acid in the presence of a base like potassium carbonate (K₂CO₃). nih.gov The resulting oxyacetic acids are then reacted with various Schiff bases (imines) in the presence of tosyl chloride to yield the target cis-β-lactams. nih.gov This methodology allows for the creation of a diverse library of hybrid molecules by varying the substituents on both the benzothiazole precursor and the Schiff base.

Table 4: Synthesis of Benzothiazole β-Lactam Conjugates

Step Reaction Type Key Reagents Product Type
1 O-Alkylation (Benzothiazol-2-yl)phenol, Bromoacetic acid, K₂CO₃ (Benzothiazol-2-yl)phenoxyacetic acid

Benzothiazole amide derivatives are commonly synthesized via a nucleophilic acyl substitution reaction. nih.govrsc.org This typically involves the reaction of a 2-aminobenzothiazole with a carboxylic acid that has been activated, for example, as an acyl chloride. nih.gov The reaction is often carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures, with a base such as sodium bicarbonate added to neutralize the HCl byproduct. nih.gov This facile and efficient method has been used to create a wide array of benzothiazole amides by coupling various substituted 2-aminobenzothiazoles with diverse carboxylic acids, such as cinnamic acid derivatives. nih.govrsc.org

Table 5: General Synthesis of Benzothiazole Amide Derivatives

Reactant 1 Reactant 2 Key Conditions Product
2-Aminobenzothiazole Cinnamic acid chloride CH₂Cl₂, NaHCO₃, 0-5 °C N-(Benzothiazol-2-yl)cinnamamide
Substituted 2-Aminobenzothiazole Substituted Acyl Chloride Inert solvent, Base Substituted Benzothiazole Amide

Pyrazole-Conjugated Benzothiazole Derivatives

The synthesis of benzothiazole derivatives featuring a pyrazole (B372694) moiety often involves multi-step reactions, typically beginning with the formation of a key intermediate that can undergo cyclization.

One prominent method involves the reaction of 2-hydrazino-1,3-benzothiazole with dicarbonyl compounds. researchgate.net For instance, refluxing 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate (B1144303) in ethanol yields 2-hydrazino-1,3-benzothiazole. researchgate.net This intermediate can then be reacted with various dicarbonyl compounds to form the pyrazole ring. researchgate.net

Another effective, catalyst-free approach involves a one-pot synthesis of pyrazole-linked benzothiazole-β-naphthol derivatives. nih.gov This method has been noted for its efficiency and environmentally friendly conditions, producing good to excellent yields. nih.gov The resulting compounds have been evaluated for their potential as topoisomerase I inhibitors and have shown significant DNA binding affinity. nih.gov

General synthetic strategies for pyrazoles, which are applicable in this context, include the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. nih.govmdpi.com For example, the reaction of an α,β-ethylenic ketone with a substituted hydrazine can lead to a pyrazoline, which is then oxidized in situ to the corresponding pyrazole. nih.gov Another versatile method is the 1,3-dipolar cycloaddition of a nitrilimine (generated in situ from an arylhydrazone) with an alkene, which yields 1,3,5-substituted pyrazoles. nih.govmdpi.com

Table 1: Synthesis of Pyrazole-Benzothiazole Derivatives

Starting Material Reagent(s) Resulting Derivative Class Key Findings Reference(s)
4-Thiazolidinone (B1220212) Benzothiazole Derivatives

The synthesis of 4-thiazolidinone rings appended to a benzothiazole core is a well-established route for generating compounds with significant biological potential. A common and straightforward method involves the cyclization of Schiff bases.

The process typically begins with the condensation of a substituted 2-aminobenzothiazole with an aromatic aldehyde in a solvent like absolute ethanol to form a Schiff base (an arylideneimino-benzothiazole). researchgate.net This intermediate is then subjected to cyclocondensation with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid), to yield the 2-aryl-3-(benzothiazolyl)-1,3-thiazolidin-4-one derivative. researchgate.netrasayanjournal.co.in Anhydrous zinc chloride is sometimes used as a catalyst for the cyclization step. derpharmachemica.com

In a specific example, a series of novel 4-thiazolidinones were prepared from 2-amino-6-methoxy-benzothiazole. nih.govnih.gov This starting material was first reacted with 2-chloro pyridine-3-carboxylic acid to form an amide, which was then condensed with various aromatic aldehydes to produce Schiff bases. Subsequent reaction with thioglycolic acid afforded the final 4-thiazolidinone derivatives. nih.govnih.gov The structures of these compounds were confirmed using IR, ¹H NMR, and ¹³C NMR spectral data. nih.govnih.gov

Table 2: Synthesis of 4-Thiazolidinone Benzothiazole Derivatives

Starting Material Reagent(s) Resulting Derivative Class Yield (%) Reference(s)
Sulfonamide Derivatives

Benzothiazole-sulfonamide derivatives are synthesized by incorporating a sulfonamide group (-SO₂NH₂) or a substituted sulfonamide moiety onto the benzothiazole scaffold. A key starting material for many of these syntheses is 2-aminobenzo[d]thiazole-6-sulfonamide. researchgate.net

This precursor can be readily prepared and then modified. For instance, the amino group at the 2-position can be diazotized and subsequently undergo reactions like the Sandmeyer reaction to introduce various substituents. Alternatively, the sulfonamide group itself can be derivatized. researchgate.net

Another general approach involves the reaction of a suitable aminobenzothiazole with a benzenesulfonyl chloride derivative in the presence of a base like pyridine (B92270) or DMAP. nih.govexcli.de For example, new benzimidazole-sulfonyl derivatives have been synthesized via an Sₙ2 substitution reaction between a heterocyclic amine (like aminobenzothiazole) and a substituted benzenesulfonyl chloride. nih.gov This method is broadly applicable for creating a library of sulfonamide derivatives.

Research has also focused on creating hybrids, such as benzimidazole-1,2,3-triazole-sulfonamides, to enhance biological activity. nih.gov These complex syntheses demonstrate the versatility of the sulfonamide group as a pharmacophore that can be combined with various heterocyclic systems. nih.gov

Table 3: Synthesis of Benzothiazole Sulfonamide Derivatives

Starting Material Reagent(s) Resulting Derivative Class Key Features Reference(s)
2-Aminobenzo[d]thiazole-6-sulfonamide Various reagents for derivatization Benzothiazole-6-sulfonamides Used as a key precursor for inhibitors of carbonic anhydrase isoforms. researchgate.net
Aminobenzothiazole Benzenesulfonyl chloride, Pyridine N-(Benzothiazol-2-yl)benzenesulfonamide Standard method for forming sulfonamide linkage. excli.de
Benzimidazole, Benzene sulfonyl chloride, DMAP Sₙ2 substitution Benzimidazole-sulfonyl derivatives (method applicable to benzothiazole) Synthesis of new derivatives with potential antibacterial activities. nih.gov
Thiourea Benzothiazole Derivatives

Thiourea derivatives of benzothiazole are typically synthesized by reacting a 2-aminobenzothiazole with an isothiocyanate. This reaction is a common and efficient method for forming the N,N'-disubstituted thiourea linkage.

In a representative synthesis, a 4- or 6-substituted 2-aminobenzothiazole is reacted with a phenyl isothiocyanate in refluxing ethanol to produce N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas. mdpi.com These products can serve as final compounds or as intermediates for further elaboration. For example, they can be reacted with malonic acid in the presence of acetyl chloride to synthesize 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids. mdpi.comnih.gov

The versatility of this method allows for the introduction of a wide range of substituents on both the benzothiazole ring and the second nitrogen atom of the thiourea group, facilitating the exploration of structure-activity relationships. nih.gov The electronic properties of the substituents on the benzothiazole ring have been found to significantly influence the antimicrobial activity of these compounds. nih.gov

Table 4: Synthesis of Thiourea Benzothiazole Derivatives

Starting Material Reagent(s) Resulting Derivative Class Reaction Conditions Reference(s)
4/6-Substituted 2-aminobenzothiazole Phenylisothiocyanate N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas Refluxing ethanol mdpi.com
Substituted 2-aminobenzothiazole Substituted phenyl-isothiocyanate 4/6-Substituted-phenyl-TBTs Absolute ethanol nih.gov
2-Aminobenzothiazole derivatives Isothiocyanates Thiourea derivatives bearing benzothiazole moiety Not specified nih.gov
Benzothiazolylthiazolidin-4-One Derivatives

This class of compounds, which is structurally identical to the 4-thiazolidinone benzothiazole derivatives mentioned previously, emphasizes the benzothiazole moiety as a substituent on the thiazolidinone ring. The primary synthetic route remains the condensation of a benzothiazolyl-containing Schiff base with a mercaptoalkanoic acid.

The synthesis begins by reacting a substituted 2-aminobenzothiazole with an aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, anisaldehyde) in refluxing ethanol to form the corresponding Schiff base, a 2-(arylidenimino)-6-substituted benzothiazole. researchgate.net The subsequent and key step is the cyclocondensation of this Schiff base with mercaptoacetic acid. This reaction directly forms the thiazolidin-4-one ring, resulting in 2-aryl-3-(6-substitutedbenzothiazolyl)-1,3-thiazolidine-4-ones. researchgate.net

An alternative approach involves the cyclization of N-(benzothiazol-2-yl)-N'-(aryl)thioureas. These thiourea derivatives can be reacted with reagents like ethyl chloroacetate (B1199739) to form 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles, which are structurally related to the target compounds. mdpi.com The characterization of these molecules is typically accomplished through elemental analysis and spectroscopic methods such as IR, ¹H-NMR, and Mass spectrometry. researchgate.net

Table 5: Synthesis of Benzothiazolylthiazolidin-4-One Derivatives

Starting Material Reagent(s) Resulting Derivative Class Key Reaction Type Reference(s)
2-(Arylidenimino)-6-substituted benzothiazoles (Schiff bases) Mercaptoacetic acid 2-Aryl-3-(6-substitutedbenzothiazolyl)-1,3-thiazolidine-4-ones Cyclocondensation researchgate.net
N-(Benzothiazol-2-yl)-N'-(Aryl)thioureas Ethyl chloroacetate 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles Cyclization mdpi.com
N-(6-Substituted-1,3-benzothiazol-2-yl)thiourea Phenacyl bromide derivatives N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Cyclization researchgate.net

Based on a comprehensive review of the available scientific literature, there is currently no specific published research data focusing on the biological activity and pharmacological potential of the exact compound "this compound" that would allow for the creation of the requested article.

Searches for its anticancer activity, in vitro cytotoxicity against leukemia and solid tumor cell lines, and its specific antitumor mechanisms (such as modulation of apoptosis or DNA interaction) did not yield results pertaining to this particular molecule.

The existing research focuses on other derivatives of the benzothiazole chemical family. While many benzothiazole derivatives have been synthesized and investigated for their potential as anticancer agents, showing activities such as cytotoxicity, induction of apoptosis, and interaction with DNA, these findings are specific to the chemical structures studied in those reports and cannot be attributed to "this compound" without direct experimental evidence.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" at this time.

Biological Activity and Pharmacological Potential of 4 Benzothiazol 2 Yl Butyric Acid

Anticancer Activity

Antitumor Mechanisms

Inhibition of Specific Kinases (e.g., ATR Kinase)

Benzothiazole (B30560) derivatives have emerged as a significant class of compounds in the search for kinase inhibitors for cancer therapy. nih.gov One of the key targets in the DNA Damage Response (DDR) pathway is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator. nih.govmdpi.com Inhibition of ATR can lead to cell death in cancer cells, particularly those deficient in p53, by interfering with downstream signaling through checkpoint kinase 1 (Chk1), leading to premature mitotic entry and apoptosis. mdpi.comresearchgate.net

Recent studies have synthesized and evaluated novel series of benzothiazole and chromone derivatives for their potential as ATR kinase inhibitors. nih.govnih.gov In one study, a library of 25 compounds was screened against HCT116 and HeLa cancer cell lines. nih.gov Three compounds (2c, 7h, and 7l) demonstrated significant potency, with compound 7l showing the best IC50 values in both cell lines. nih.gov Molecular docking studies supported these findings, showing that these compounds could have binding interactions with the ATR kinase domain similar to known inhibitors. nih.govnih.gov While these specific derivatives are structurally distinct from 4-benzothiazol-2-yl-butyric acid, the research highlights the potential of the benzothiazole scaffold to serve as a foundation for the development of potent and selective ATR kinase inhibitors. nih.gov The general principle is that by targeting the DDR pathway through ATR inhibition, cancer cells can be sensitized to DNA-damaging agents. mdpi.com

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of a diverse set of genes, including cytochrome P450 genes like CYP1A1. nih.gov Benzothiazoles are a class of bicyclic heterocyclic compounds that have been identified as modulators of AhR activity. nih.gov For instance, 2-amino-4-methyl-benzothiazole, a compound identified in white button mushrooms, has been shown to possess agonistic activity, upregulating CYP1A1 expression. nih.gov This demonstrates that the benzothiazole core can function as a pharmacophore for AhR interaction.

The butyric acid moiety of this compound is also relevant to AhR signaling. Butyrate (B1204436), a short-chain fatty acid, is known to enhance AhR activation, not by acting as a direct ligand, but through its activity as a histone deacetylase (HDAC) inhibitor. researchgate.netnih.gov By inhibiting HDACs, butyrate can remodel chromatin at the promoter regions of AhR target genes, increasing their accessibility for the AhR-ligand complex and leading to a synergistic activation effect. researchgate.netnih.govresearchgate.net Therefore, while the benzothiazole portion of the molecule may act as a direct ligand for AhR, the butyric acid tail could potentially enhance this activity within the cellular environment by modifying the epigenetic landscape of AhR target genes. nih.govnih.gov

Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. researchgate.netmdpi.com Topoisomerase II inhibitors function by blocking the enzyme at different stages of its catalytic cycle, often by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately, programmed cell death. mdpi.com The benzothiazole scaffold is structurally similar to DNA purine bases, making it a promising candidate for designing topoisomerase inhibitors. esisresearch.org

Several studies have confirmed that benzothiazole derivatives can act as potent inhibitors of human DNA topoisomerase IIα. researchgate.netnih.gov In one study, a series of 12 benzothiazole derivatives were evaluated, and all were found to inhibit human topoisomerase IIα. researchgate.net One particular compound, a 3-aminobenzothiazolium salt (BM3), was found to be an exceptionally effective inhibitor with an IC50 value of 39 nM. researchgate.net Mechanistic studies suggested that this compound was not a classic topoisomerase poison that intercalates into DNA, but rather a catalytic inhibitor that may interact directly with the enzyme's DNA-binding or catalytic site. researchgate.net This highlights the potential for benzothiazole-containing molecules like this compound to exert anticancer effects through the inhibition of this critical enzyme. researchgate.netnih.gov

Structure-Activity Relationships (SAR) for Anticancer Effects

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the design of these compounds to enhance their potency and selectivity against cancer cells. mdpi.comchula.ac.th

Influence of Substituents on Benzothiazole and Butyric Acid Moieties

The substitution pattern on the benzothiazole ring system significantly modulates the anticancer activity. nih.gov

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents play a key role. In some series, the presence of strong electron-withdrawing groups, such as a trifluoromethyl group, resulted in a loss of activity, whereas analogues with fluorine showed moderate anticancer effects. mdpi.com Conversely, compounds with electron-donating substituents, like methoxy groups, sometimes exhibit interesting anticancer activity. mdpi.com Other studies have indicated that aryl rings bearing electron-withdrawing groups such as nitro and halogens can increase anticancer activity. chula.ac.th

Positional Isomerism: The position of substituents is also critical. For example, fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups at the 3rd and 4th positions of the phenyl ring showed potent activity against the MCF-7 breast cancer cell line. nih.gov

Lipophilicity: The lipophilicity of the substituents can influence the ability of the compound to cross cell membranes and reach its intracellular target. chula.ac.th

Regarding the butyric acid moiety, while specific SAR studies on this side chain are less common in the provided literature, analogous studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors show that modifications to the carboxylic acid portion and the attached aromatic ring can significantly impact activity. nih.gov For instance, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects. nih.gov This suggests that the length, rigidity, and substitution of the acid-containing side chain are important parameters for optimization.

Impact of Hybridization with Other Pharmacophores

Hybridizing the benzothiazole scaffold with other known pharmacophores is a common strategy to enhance anticancer activity. nih.gov This approach aims to combine the biological activities of two different molecular entities to create a new molecule with improved potency or a dual mechanism of action.

Several examples illustrate the success of this strategy:

Indole Hybrids: An indole-based hydrazine (B178648) carboxamide scaffold attached to a benzothiazole moiety showed potent antitumor activity with IC50 values in the nanomolar to low micromolar range against various cancer cell lines. nih.gov

Imidazole and Pyrazole (B372694) Hybrids: The introduction of imidazole or pyrazole moieties has been shown to significantly enhance the antitumor activity of benzothiazole derivatives. nih.gov

Phthalimide Hybrids: A series of benzothiazole-phthalimide hybrids were synthesized and tested for anti-breast cancer effects, with some compounds showing notable activity against the highly metastatic MDA-MB-231 cell line. mdpi.com

These examples demonstrate that the benzothiazole nucleus is a versatile scaffold that can be effectively combined with other biologically active fragments to generate novel and potent anticancer agents. nih.govmdpi.com

Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. nih.gov

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For example, certain Schiff base derivatives of benzothiazole showed good activity against Klebsiella pneumoniae, with MIC values as low as 0.4–0.8 μg/ml. nih.gov Other series of 2,6-disubstituted benzothiazoles were found to be most active against Moraxella catarrhalis. nih.gov In some cases, the antibacterial effect of benzothiazole derivatives was found to be better than that of the standard drug ampicillin. researchgate.net

The mechanism of antibacterial action can involve the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives have been investigated as inhibitors of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.govnih.gov

Structure-activity relationship studies have provided insights into optimizing the antimicrobial potency:

Substitutions on the benzothiazole ring, such as with 4-chloro, 4-methoxy, and 6-nitro groups, have been shown to enhance antibacterial activity. nih.gov

The nature of the substituent at the 5th position of the benzothiazole ring can also be critical, with moieties like isopropylamide and 4,5-dihydro-1H-imidazol-2-yl improving antibacterial effects. nih.gov

Isosteric replacement of the thiazole (B1198619) sulfur with an oxygen to form an oxazole ring has been shown to profoundly increase antimycobacterial activity in some derivatives. mdpi.com

The data below summarizes the minimum inhibitory concentration (MIC) for selected benzothiazole derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound Type Bacterial Strain MIC (μg/mL) Reference
Schiff Base Derivative (59b) K. pneumonia 0.4 - 0.8 nih.gov
N-acetyl-glucosamine Conjugate (72b/c) S. aureus, E. coli 6.25 nih.gov
2,6-disubstituted Derivative (130a/b/c) Moraxella catarrhalis 4 nih.gov
Thiazolidinone Derivative (18) P. aeruginosa 0.10 mg/mL researchgate.net

Based on the available scientific literature, a detailed article focusing solely on the biological and pharmacological potential of the specific chemical compound “this compound” cannot be generated.

Extensive searches for research data pertaining to the antibacterial, antifungal, antimycobacterial, and antiviral activities of "this compound" did not yield specific findings for this particular molecule. The body of research focuses on the broader class of benzothiazole derivatives, which exhibit a wide range of biological activities. However, these findings are related to molecules with different substitutions and structural features and cannot be attributed to "this compound" without direct experimental evidence.

Therefore, it is not possible to provide an accurate and scientifically sound article that adheres to the strict, specific requirements of the requested outline for "this compound." Information on the general class of benzothiazoles is available but would not meet the explicit constraints of the prompt.

Mechanisms of Antimicrobial Action

The antimicrobial properties of benzothiazole derivatives are well-documented, stemming from their ability to interfere with various essential microbial pathways. researchgate.netjchr.org While research on the specific compound this compound is part of a broader investigation into its class, the mechanisms attributed to benzothiazole derivatives involve the disruption of cell wall synthesis, inhibition of crucial metabolic enzymes, and interference with nucleic acid synthesis. nih.govresearchgate.net

LD-carboxypeptidases are bacterial enzymes crucial for the synthesis and remodeling of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of these enzymes can disrupt cell wall integrity, leading to bacterial cell death. While the inhibition of various carboxypeptidases by substrate analogues is a known antimicrobial strategy, specific studies detailing the direct inhibition of LD-carboxypeptidase by this compound are not extensively covered in available research. However, this remains a plausible mechanism of action for novel antimicrobial agents designed to target bacterial cell wall synthesis.

Another potential antimicrobial mechanism relates to the butyric acid moiety of the compound. Short-chain fatty acids, including butyrate, are known to modulate host immune responses. nih.gov Research has shown that certain small molecules, such as 4-phenylbutyric acid, can enhance the production of endogenous antimicrobial peptides (AMPs) like beta-defensin-1 and cathelicidin. nih.gov Butyrate itself can influence the secretion of AMPs by intestinal Paneth cells and augment the expression of host defense peptide genes. nih.govfrontiersin.org This suggests that this compound may exert part of its antimicrobial effect indirectly by stimulating the host's innate immune system to produce these microbicidal peptides.

The type II fatty acid synthesis (FAS-II) system is an essential and highly conserved metabolic pathway in bacteria, making it an attractive target for new antimicrobial drugs. nih.govnih.gov This pathway is responsible for producing the fatty acids necessary for building bacterial cell membranes. frontiersin.org Several enzymes within the FAS-II system have been identified as targets for inhibitors.

Benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting key enzymes in this pathway. nih.govresearchgate.net One of the most critical enzymes in the final step of the elongation cycle is the enoyl-acyl carrier protein (ACP) reductase. nih.gov In Mycobacterium tuberculosis, this enzyme is known as InhA. The inhibition of enoyl-ACP reductase disrupts the entire fatty acid synthesis process, which is lethal to the bacterium. The benzothiazole scaffold is recognized as a valuable pharmacophore that can be functionalized to target various bacterial enzymes, including those within the FAS-II system. nih.govresearchgate.net

Anti-inflammatory Activity

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting significant anti-inflammatory properties. researchgate.netstmjournals.inresearchgate.net These compounds are explored for their potential to treat a range of inflammatory conditions. mdpi.comnih.gov

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netstmjournals.in COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms, COX-1 and COX-2; COX-2 is inducibly expressed at sites of inflammation, making it a key target for anti-inflammatory drugs. mdpi.com

Several studies have reported that benzothiazole derivatives can act as inhibitors of COX enzymes. researchgate.netstmjournals.in Some derivatives have been shown to be selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Additionally, the butyrate component of the molecule may contribute to this effect, as butyrate has been shown to suppress the activation of COX-2 in colon cancer cells. nih.gov The combination of the benzothiazole core and the butyric acid side chain suggests a potential for dual action in modulating inflammatory pathways.

Beyond direct enzyme inhibition, this compound may exert anti-inflammatory effects through immunomodulation. Butyrate is well-known for its role in maintaining immune homeostasis within the intestine and modulating both innate and adaptive immune responses. nih.gov

Furthermore, various synthetic benzothiazole derivatives have been evaluated for their immunomodulatory potential. nih.govresearchgate.netresearchgate.net Studies on a series of benzothiazole analogs demonstrated potent inhibitory activity on activated peripheral blood mononuclear cells (PBMCs). nih.gov Certain compounds were found to significantly inhibit the production of key cytokines involved in T-cell proliferation and differentiation, such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.govresearchgate.net This indicates that the benzothiazole structure can interfere with signaling pathways that govern immune cell activation and response, suggesting a potential role in managing autoimmune diseases and other immune system disorders. nih.govresearchgate.net

The table below summarizes the immunomodulatory activity of selected benzothiazole analogs from a research study, highlighting their potential to inhibit cytokine production.

CompoundEffect on IL-2 Production (IC₅₀ in µM)Effect on IL-4 Production (IC₅₀ in µM)
Analog 2 12.8>50
Analog 4 <4.0>50
Analog 5 >5040.3
Analog 8 10.511.4
Analog 12 >50<4.0
Analog 18 9.410.2
Prednisolone (Standard) <1.5<1.5

Data sourced from a study on the immunomodulatory effects of benzothiazole derivatives. nih.gov

Anticonvulsant Activity

The benzothiazole scaffold is a key pharmacophore in the development of new anticonvulsant agents. nih.gov Numerous studies have synthesized and evaluated various benzothiazole derivatives, revealing their potential to suppress seizures in established preclinical models. researchgate.net The anticonvulsant efficacy of these compounds is often assessed using the maximal electroshock seizure (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to elevate the seizure threshold. researchgate.net

Several series of benzothiazole derivatives have shown promising results in these assays. For instance, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and screened, with some compounds showing significant protection. nih.gov One notable compound exhibited potent activity in the MES test with a median effective dose (ED₅₀) of 40.96 mg/kg and in the scPTZ test with an ED₅₀ of 85.16 mg/kg, indicating a broad spectrum of anticonvulsant action. nih.gov Similarly, certain benzothiazole-incorporated barbituric acid derivatives also displayed significant anticonvulsant properties in both MES and scPTZ tests. nih.gov These findings underscore the potential of the benzothiazole core in designing novel antiepileptic drugs. researchgate.net

Table 1: Anticonvulsant Activity of Selected Benzothiazole Derivatives
Compound TypeTest ModelED₅₀ (mg/kg)Reference
N-(substituted benzothiazol-2-yl)butanamide derivativeMES40.96 nih.gov
N-(substituted benzothiazol-2-yl)butanamide derivativescPTZ85.16 nih.gov
1,3-benzothiazol-2-yl-3-(substituted phenyl)hexahydro-2,4,6-pyrimidinetrioneMES & scPTZActive nih.gov
3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-oneIsoniazid-induced seizures (mice)24.3 nih.gov

The anticonvulsant effects of benzothiazole derivatives are believed to be mediated through multiple mechanisms that collectively reduce neuronal hyperexcitability. epilepsysociety.org.uk The primary modes of action involve the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission. epilepsysociety.org.uk

Inhibition of Voltage-Gated Sodium Channels (VGSCs): A principal mechanism underlying the anticonvulsant activity of many benzothiazole compounds is the blockade of voltage-gated sodium channels. nih.gov VGSCs are essential for the generation and propagation of action potentials in neurons. nih.gov By blocking these channels, particularly by binding preferentially to the inactivated state, these drugs can slow down the rate of neuronal firing. nih.govpharmacologyeducation.org This action helps to prevent the rapid and repetitive firing that characterizes epileptic seizures. pharmacologyeducation.org The well-known benzothiazole drug, Riluzole, is a known blocker of VGSCs, and this action is considered a key contributor to its neurological effects. nih.govf1000research.com This mechanism is a common target for many established antiepileptic drugs. epilepsysociety.org.uk

GABA-A Receptor Interactions: Another significant mechanism involves the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). epilepsysociety.org.uk GABA exerts its effects by binding to GABA-A receptors, which are ligand-gated ion channels that permit chloride ions to enter the neuron, leading to hyperpolarization and reduced excitability. nih.govmdpi.com Some anticonvulsant drugs enhance GABA-mediated inhibition. nih.gov Benzodiazepines, for example, are a class of drugs that bind to an allosteric site on the GABA-A receptor to potentiate the effect of GABA. nih.govnih.gov Studies on benzothiazole derivatives suggest they may also interact with the GABAergic system. Molecular docking studies have explored the interaction of benzothiazole urea derivatives with the GABA-AT enzyme, which is responsible for GABA degradation; inhibition of this enzyme would increase GABA concentrations in the brain. derpharmachemica.com

Neuropharmacological Activities

Beyond their anticonvulsant properties, benzothiazole derivatives have demonstrated a range of neuropharmacological activities, indicating their potential for treating other central nervous system disorders.

Glutamate is the primary excitatory neurotransmitter in the brain, and its excess accumulation in the synaptic cleft can lead to excitotoxicity and neuronal damage. nih.gov Glutamate transporters play a critical role in maintaining glutamate homeostasis by rapidly clearing it from the synapse. nih.gov The benzothiazole drug Riluzole is known to have anti-glutamatergic effects, including the inhibition of glutamate release. researchgate.netnih.gov This action is a key component of its neuroprotective profile. By modulating glutamatergic neurotransmission, these compounds can protect neurons from excitotoxic injury, a common pathway in various neurological disorders. nih.gov Inhibition of glutamate transporters can prolong the presence of glutamate in the synapse, which under certain pathological conditions, could be detrimental; however, some inhibitors preferentially block the reverse transport of glutamate, which can be neuroprotective. nih.govresearchgate.net

Neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neurons. mdpi.commdpi.com The neuroprotective mechanisms of benzothiazole derivatives make them attractive candidates for the treatment of these conditions. nih.gov Alzheimer's is a multifactorial disease involving amyloid-beta plaques, neurofibrillary tangles, and neuronal death. nih.gov Multi-target-directed ligands based on the benzothiazole scaffold are being developed to simultaneously interact with various pathological targets in AD. nih.gov

The clinical use of Riluzole for the treatment of ALS provides strong evidence for the therapeutic potential of this class of compounds in neurodegenerative diseases. nih.gov Its neuroprotective effect is attributed to its ability to block voltage-gated sodium channels and inhibit glutamate release, thereby reducing excitotoxicity. nih.govnih.gov

Several novel benzothiazole derivatives have been synthesized and evaluated for their potential antidepressant-like effects in animal models. nih.govnih.gov These studies often employ behavioral tests such as the tail suspension test (TST) and the modified forced swimming test (mFST) in mice. researchgate.net In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.

In one study, a series of eight novel benzothiazole derivatives were tested, and several compounds were found to significantly reduce the immobility time of mice in the TST. nih.gov In the mFST, these same compounds decreased immobility while increasing swimming behavior, an effect similar to that produced by the reference antidepressant drug fluoxetine. nih.govresearchgate.net Importantly, these effects were observed without significant changes in spontaneous locomotor activity, suggesting the antidepressant-like effects are specific. nih.gov

Table 2: Antidepressant-like Activity of Selected Benzothiazole Derivatives in Mice
Compound SeriesTest ModelObserved EffectReference
Novel benzothiazole derivatives (3c, 3d, 3f-3h)Tail Suspension TestReduced immobility time nih.govresearchgate.net
Novel benzothiazole derivatives (3c, 3d, 3f-3h)Modified Forced Swimming TestDecreased immobility, increased swimming nih.gov

Other Pharmacological Activities

The versatile benzothiazole scaffold has been associated with a wide range of other pharmacological activities beyond the central nervous system. Research has demonstrated that various derivatives possess:

Antimicrobial and Fungicidal properties mdpi.com

Anticancer activity nih.govmdpi.com

Anti-inflammatory effects nih.govmdpi.com

Analgesic properties nih.gov

Antidiabetic potential mdpi.com

These diverse biological activities highlight the privileged nature of the benzothiazole structure in drug discovery and its potential for the development of new therapeutic agents for a variety of diseases. mdpi.com

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound This compound concerning the biological and pharmacological activities outlined in your request.

Searches for dedicated studies on the antidiabetic, antioxidant, analgesic, antimalarial, antileishmanial, antihistaminic, and coronary vasodilatory effects of this compound did not yield any specific research findings.

While the broader class of benzothiazole derivatives has been the subject of extensive research and has shown potential in many of these therapeutic areas, the scientific community has not published specific data for this compound in these contexts. Therefore, an article detailing these specific properties for this particular compound cannot be generated at this time without speculating or including information on related but distinct molecules, which would be scientifically inaccurate and violate the specific constraints of the request.

Further research would be required to investigate and characterize the pharmacological potential of this compound for the activities listed.

Future Perspectives and Therapeutic Development

Design and Synthesis of Novel Analogs with Improved Efficacy and Selectivity

The versatility of the benzothiazole (B30560) nucleus allows for extensive structural modifications to enhance therapeutic properties. ijbpas.com Researchers are actively designing and synthesizing novel analogs to improve efficacy and selectivity for specific biological targets. ijsrst.com A key strategy involves the principle of scaffold hopping, where the central core of a known active molecule is replaced with the benzothiazole scaffold to generate structurally new compounds with potentially improved potency, solubility, and clearance. nih.gov

Synthetic approaches are diverse and evolving. One common method is the condensation reaction between 2-aminothiophenols and various aldehydes or carboxylic acids. ijbpas.comnih.gov For instance, new benzothiazole-hydrazone derivatives have been synthesized and shown to be selective and potent inhibitors of human monoamine oxidase B (hMAO-B), a key target in neurodegenerative diseases. mdpi.com In one study, the most active compound in the series demonstrated an IC50 value of 0.060 µM. mdpi.com Another approach, "click chemistry," has been used to generate libraries of 2-aminobenzothiazole (B30445) derivatives, leading to the discovery of antimicrobial agents with potency twice that of the standard drug ciprofloxacin. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the benzothiazole ring at various positions to identify compounds with the most promising therapeutic profiles for indications including cancer and microbial infections. nih.govnih.gov

Exploration of Combination Therapies

To combat the complexity and resistance mechanisms of diseases like cancer, researchers are exploring the use of benzothiazole derivatives in combination with existing drugs. The development of targeted molecular therapies has advanced cancer treatment, but resistance often emerges. nih.gov Combining agents that act on different oncogenic pathways is a promising strategy to overcome this challenge. nih.gov

For example, studies have investigated the synergistic effects of newly synthesized benzothiazole derivatives with established chemotherapy agents. In pancreatic cancer models, the combination of a novel phenylacetamide benzothiazole derivative with gemcitabine (B846) was analyzed to evaluate enhanced antiproliferative effects. nih.gov Another notable example involves the imidazo[2,1-b]benzothiazole (B1198073) derivative, Triflorcas, which has been shown to impair tumor growth in cancer cells with Met mutations. nih.gov By targeting multiple effectors in cancer cells, including interfering with PDGFRβ phosphorylation, such combination approaches reveal the potential of benzothiazole derivatives to be effective components of multi-drug regimens, potentially leading to more durable therapeutic responses. nih.gov

Development of Delivery Systems for Enhanced Bioavailability and Target Specificity

A significant hurdle in the therapeutic application of many promising compounds, including benzothiazole derivatives, is achieving adequate bioavailability and ensuring they reach their intended target in the body. To address this, research is moving towards the development of advanced drug delivery systems.

One innovative approach involves conjugating benzothiazole derivatives to biopolymers like chitosan (B1678972) to create nanoparticles. nih.gov Chitosan-based nanoparticles have been synthesized through methods like ionic gelation and electrochemical coupling. nih.gov These systems can improve the solubility and stability of the drug and allow for more controlled release. For example, nanoparticles of benzothiazole-chitosan derivatives have been created and confirmed to have a spherical shape and unimodal size distribution, which are important characteristics for effective drug delivery. nih.gov Such delivery systems hold the potential to enhance the therapeutic efficacy of benzothiazole compounds by improving their pharmacokinetic profiles and enabling more specific targeting of diseased tissues.

Clinical Translation Potential of 4-Benzothiazol-2-yl-butyric acid and its Derivatives

The ultimate goal of designing and synthesizing novel compounds is their successful translation into clinical use. The benzothiazole scaffold has already produced several marketed drugs, including the neuroprotective agent Riluzole and the immunosuppressant Frentizole, demonstrating its clinical viability. nih.gov

Promising preclinical and developmental research suggests a strong potential for new benzothiazole derivatives to enter clinical trials. For example, the 2-phenylbenzothiazole (B1203474) derivative DF 203 showed potent antitumor activity, which led to the development of its prodrug, Phortress, for clinical investigation. mdpi.com The design of these molecules often focuses on enhancing their activity against specific cancer cell lines while minimizing toxicity to normal cells. nih.govmdpi.com The ability to synthesize derivatives with selective cytotoxicity against tumor cells strengthens their potential as candidates for future anticancer therapies. mdpi.com Continued research focusing on optimizing the pharmacological properties of these compounds is a critical step toward their clinical application. ijsrst.com

Identification of Novel Biological Targets

A crucial aspect of future development is the identification of new biological targets for this compound and its analogs. The benzothiazole structure is a versatile pharmacophore capable of interacting with a wide array of proteins and enzymes involved in various disease pathways. ijbpas.comnih.gov

Recent studies have identified several novel targets. For instance, benzothiazole-based compounds have been designed as inhibitors of B-cell lymphoma 2 (BCL-2), a key protein in apoptosis regulation, making them promising for targeted cancer therapy. nih.gov In the context of neurodegenerative conditions like Alzheimer's disease, new multitarget-directed ligands (MTDLs) based on the benzothiazole scaffold have been developed. These compounds are designed to interact with multiple targets, such as histamine (B1213489) H3 receptors (H3R), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). nih.gov One such derivative emerged as a promising MTDL with high affinity for H3R and potent inhibitory activity against AChE, BuChE, and MAO-B. nih.gov Other research has focused on designing benzothiazole derivatives to inhibit enzymes like dihydropteroate (B1496061) synthase (DHPS) for antimicrobial applications and various kinases and cyclooxygenase-2 for anticancer effects. nih.govmdpi.com

Applications in Diagnostic Agents and Pathologic Probes

Beyond therapeutics, the unique chemical and optical properties of the benzothiazole scaffold make it an excellent candidate for developing diagnostic agents and pathological probes. researchgate.net The ability to introduce specific functional groups allows for the construction of fluorescent probes that can detect various analytes, including metal ions and biological macromolecules. researchgate.net

These probes often work through mechanisms like photoinduced electron transfer or intramolecular charge transfer, where interaction with a specific target alters their fluorescent properties, enabling detection. researchgate.net This has led to applications in cell imaging and the analysis of harmful substances. researchgate.net The well-known diagnostic tool Thioflavin T, used for detecting amyloid plaques in Alzheimer's disease, is itself a benzothiazole derivative. nih.gov Furthermore, the benzothiazole nucleus is being incorporated into theranostic agents, which combine therapeutic action with diagnostic imaging capabilities, for example, in targeting brain tumors. researchgate.net

Research Findings Summary

SectionKey Findings
6.1. Design and Synthesis Novel benzothiazole-hydrazone analogs show potent and selective inhibition of hMAO-B (IC50 = 0.060 µM). mdpi.com Antimicrobial derivatives created via click chemistry are twofold more active than ciprofloxacin. nih.gov
6.2. Combination Therapies Imidazo[2,1-b]benzothiazole derivatives like Triflorcas can overcome cancer drug resistance by targeting multiple pathways, including Met and PDGFRβ signaling. nih.gov
6.3. Delivery Systems Benzothiazole derivatives can be incorporated into chitosan-based nanoparticles to potentially improve bioavailability and provide controlled drug release. nih.gov
6.4. Clinical Translation The antitumor agent DF 203, a 2-phenylbenzothiazole, led to the development of the prodrug Phortress for clinical trials. mdpi.com
6.5. Novel Biological Targets Derivatives have been developed as multitarget-directed ligands for Alzheimer's, inhibiting H3R, AChE, and MAO-B. nih.gov Others are designed as BCL-2 inhibitors for cancer therapy. nih.gov
6.6. Diagnostic Applications The benzothiazole scaffold is used to create fluorescent probes for detecting analytes and for cell imaging. researchgate.net It forms the core of the amyloid-plaque imaging agent Thioflavin T. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Benzothiazol-2-yl-butyric acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via acylation of 2-aminobenzothiazole with butanoyl chloride in anhydrous acetone under reflux conditions. Key parameters for optimization include:

  • Reagent stoichiometry : A 1:1 molar ratio of 2-aminobenzothiazole to butanoyl chloride minimizes side reactions.
  • Solvent choice : Anhydrous acetone ensures reactivity while avoiding hydrolysis of the acyl chloride.
  • Temperature control : Reflux at 60–70°C for 4–6 hours maximizes yield .
    • Purification : Recrystallization from ethanol or acetonitrile yields single crystals suitable for X-ray diffraction (XRD), with hydrogen bonding (N–H⋯N and C–H⋯O) stabilizing the crystal lattice .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Analyze peak splitting patterns to verify the benzothiazole ring and butyric acid chain integration. For example, the NH proton in the benzothiazole moiety typically appears as a singlet near δ 12 ppm .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 237.08 for C₁₁H₁₂N₂OS) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition numbers for similar compounds) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

  • Approach : Perform density functional theory (DFT) calculations to model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for reactivity studies.
  • HOMO-LUMO gaps : Predict charge-transfer behavior relevant to photophysical applications.
  • Hydrogen-bonding energetics : Correlate calculated interaction energies with XRD-observed crystal packing .
    • Software tools : Gaussian or ORCA packages with B3LYP/6-31G(d) basis sets are recommended for initial explorations.

Q. What experimental strategies address contradictions in reported solubility or stability data for this compound?

  • Contradiction analysis :

  • Solubility : Test in polar (DMSO, methanol) vs. nonpolar solvents (hexane) under controlled humidity, as hygroscopicity may vary with crystal morphology .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures with literature values.
    • Mitigation : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation .

Q. How can researchers design biological activity assays for this compound?

  • Target selection : Prioritize enzymes or receptors with known interactions with benzothiazole derivatives (e.g., kinases, G-protein-coupled receptors).
  • Assay types :

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.
  • Cellular uptake : Label the compound with a fluorophore (e.g., FITC) and monitor intracellular localization via confocal microscopy .
    • Positive controls : Compare activity to structurally similar compounds like 2-(benzotriazol-2-yl)aniline, which exhibits known biochemical interactions .

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